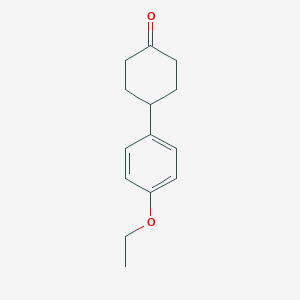

4-(4-Ethoxyphenyl)cyclohexanon

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(4-Ethoxyphenyl)cyclohexanone involves reactions such as Michael-Aldol condensation, acetylation, and catalyzed cycloaddition reactions. These methods lead to various derivatives with modifications on the cyclohexanone ring, showcasing the versatility in chemical synthesis approaches (Hernández-Ortega et al., 2001), (Matsuo et al., 2009).

Molecular Structure Analysis

The molecular structure of derivatives of 4-(4-Ethoxyphenyl)cyclohexanone, determined by X-ray diffraction analysis, shows that the cyclohexanone ring often adopts a chair conformation. The orientation of substituents around this ring varies, impacting the overall molecular shape and stability. The studies highlight different conformations and intermolecular interactions within these molecules (Kutulya et al., 2008), (Park et al., 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cycloadditions, condensations, and transformations, leading to different structural and functional group variations. These reactions reflect the chemical versatility and reactivity of the cyclohexanone derivatives, providing insights into their potential applications and chemical behavior (Mantelingu et al., 2007), (Andrew et al., 2000).

Physical Properties Analysis

The physical properties such as crystal structure, hydrogen bonding, and molecular conformations of 4-(4-Ethoxyphenyl)cyclohexanone derivatives have been extensively studied. The chair conformation of the cyclohexanone ring and the presence of intermolecular interactions like hydrogen bonding play significant roles in the stability and physical appearance of these compounds (Begum et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity patterns and functional group behaviors, are influenced by the structural features of these compounds. The studies on their chemical properties are aimed at understanding the effects of different substituents on the cyclohexanone ring, which is crucial for applications in synthesis and material science (Fischer et al., 2014), (Wei et al., 2011).

Wissenschaftliche Forschungsanwendungen

Medizin: Potenzielle therapeutische Anwendungen

4-(4-Ethoxyphenyl)cyclohexanon: kann aufgrund seiner strukturellen Ähnlichkeit zu Verbindungen mit biologischer Aktivität potenzielle Anwendungen im Bereich der Medizin haben. Zum Beispiel wurden Derivate von Cyclohexanon wegen ihrer therapeutischen Bedeutung untersucht und zeigten eine Reihe von Eigenschaften wie entzündungshemmende und antimikrobielle Wirkungen . Die Ethoxygruppe, die an den Phenylring gebunden ist, könnte möglicherweise modifiziert werden, um diese Eigenschaften für spezifische therapeutische Anwendungen zu verbessern.

Landwirtschaft: Pestizidformulierung

In der Landwirtschaft könnte This compound als Vorläufer oder als aktiver Bestandteil bei der Synthese von Pestiziden verwendet werden. Sein strukturelles Gerüst ermöglicht die Anlagerung verschiedener funktioneller Gruppen, die auf bestimmte Schädlinge oder Pflanzenpathogene abgestimmt werden können, was möglicherweise zur Entwicklung neuer Agrochemikalien führt .

Materialwissenschaft: Polymersynthese

Die Molekülstruktur der Verbindung legt nahe, dass sie ein wertvolles Monomer bei der Polymersynthese sein könnte. Sein Phenylring sorgt für Steifigkeit, während die Ethoxygruppe Flexibilität verleihen könnte, was es zu einem Kandidaten für die Herstellung von Polymeren mit wünschenswerten mechanischen Eigenschaften für den Einsatz in der Materialwissenschaft macht .

Umweltwissenschaften: Schadstoffdetektion

This compound: könnte in den Umweltwissenschaften als Reagenz oder Bestandteil von Sensoren zur Detektion von Schadstoffen eingesetzt werden. Seine chemische Reaktivität könnte genutzt werden, um mit bestimmten Umweltkontaminanten zu reagieren, was zu einer messbaren Veränderung führt, die für Detektionszwecke verwendet werden kann .

Lebensmittelindustrie: Aroma- und Duftstoffmittel

In der Lebensmittelindustrie könnte diese Verbindung als Aroma- oder Duftstoffmittel dienen. Seine Struktur eignet sich für Modifikationen, die zur Entwicklung neuer Aromen oder Düfte verwendet werden können. Zusätzlich könnte seine Fähigkeit, Einschlusskomplexe mit anderen Molekülen zu bilden, zur Stabilisierung flüchtiger Aromastoffe beitragen .

Kosmetik: UV-Filter und Hautpflege

In der Kosmetik könnte This compound auf seine potenzielle Verwendung in UV-Filtern oder Hautpflegeprodukten untersucht werden. Der Phenylring kann UV-Strahlung absorbieren, und mit geeigneter Funktionalisierung könnte er zu einer neuen Klasse von Sonnenschutzmitteln entwickelt werden. Darüber hinaus könnte seine Fähigkeit, Komplexe zu bilden, bei der Einkapselung und Stabilisierung anderer kosmetischer Inhaltsstoffe von Vorteil sein .

Energieerzeugung: Biokraftstoffkomponente

Die strukturellen Eigenschaften von This compound lassen auf sein Potenzial als Komponente bei der Biokraftstoffproduktion schließen. Seine cyclische Ketongruppe könnte an Reaktionen beteiligt sein, die zu langkettigen Kohlenwasserstoffen führen, die für die Verwendung als erneuerbare Kraftstoffe geeignet sind .

Analytische Chemie: Referenzstandards

Schließlich könnte This compound in der analytischen Chemie aufgrund seiner Reinheit und Stabilität als Referenzstandard verwendet werden. Es könnte bei der Kalibrierung von Instrumenten helfen und einen Maßstab für die Analyse komplexer chemischer Gemische liefern .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-(4-Ethoxyphenyl)cyclohexanone are currently unknown

Pharmacokinetics

Based on its physicochemical properties, it is predicted to have high gi absorption and bbb permeability . It is also predicted to be a CYP1A2 and CYP2D6 inhibitor . These properties could impact its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 4-(4-Ethoxyphenyl)cyclohexanone’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 4-(4-ethoxyphenyl)cyclohexanone is currently unavailable .

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGMDGDDOADTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B65206.png)